3-(3,4-Difluorophenyl)piperidine - 1203798-94-0

3-(3,4-Difluorophenyl)piperidine

Catalog Number: EVT-3513034
CAS Number: 1203798-94-0
Molecular Formula: C11H13F2N
Molecular Weight: 197.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Asymmetric conjugate addition: This approach utilizes chiral auxiliaries like pseudoephedrine to establish the core tetrahydropyran stereochemistry. This method proves useful in synthesizing NK1 receptor antagonists containing the 3-(3,4-difluorophenyl)piperidine moiety [].
  • Multistage sequence involving hydroxymethylation: This method, employed in the synthesis of the antiparkinsonian drug, Paroxetine (BRL 29060A), involves the hydroxymethylation of 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine with [14C]formaldehyde. Subsequent multistep transformations, including a resolution step, yield the desired enantiomer [].
  • Nucleophilic addition to N-galactosyl-2-piperidones: This approach allows for the stereoselective introduction of substituents at the 3-position of the piperidine ring. Starting from 2-pyridone, N-galactosylation and O-silylation followed by nucleophilic addition of organometallic reagents at the 4-position and subsequent electrophilic attack on the amide enolate allows for the preparation of diverse 3,4-disubstituted piperidine derivatives [].
Molecular Structure Analysis
  • N-alkylation: This reaction allows for the introduction of various substituents onto the piperidine nitrogen, influencing the compound's pharmacological properties [].
  • Esterification: Esterification of the carboxylic acid functionality on the piperidine ring is commonly employed to modulate the physicochemical properties of the derivatives [].
  • Reductive amination: This reaction allows for the introduction of amine substituents onto the piperidine ring, leading to the formation of compounds with potential therapeutic applications [].
Mechanism of Action
  • NK1 receptor antagonism: Derivatives with a tetrahydropyran ring linked to the piperidine nitrogen act as NK1 receptor antagonists, potentially useful in treating pain and inflammation [].
  • Akt inhibition: Specific derivatives bearing a pyrazole and benzamide moiety exhibit potent and selective inhibition of the Akt pathway, demonstrating potential as anticancer agents [].
  • mGlu2/3 receptor antagonism: Derivatives incorporating a bicyclo[3.1.0]hexane ring system display potent antagonism at metabotropic glutamate 2/3 receptors, suggesting potential applications as antidepressants [].
Physical and Chemical Properties Analysis
  • Solubility: Modifications to enhance aqueous solubility are crucial for developing orally bioavailable drugs [].
  • Metabolic stability: Structural changes can improve metabolic stability, leading to longer half-lives and improved pharmacokinetic profiles [].
Applications

Antifungal Agents

Derivatives containing 1H-1,2,4-triazole and piperazine moieties exhibit potent antifungal activity against Candida albicans, exceeding the potency of fluconazole and itraconazole [].

Antidepressants

A specific derivative, (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl), acts as a potent and selective mGlu2/3 receptor antagonist, demonstrating antidepressant-like activity in preclinical models [].

Anti-inflammatory Agents

JNJ-27141491, a thioxo-imidazole derivative, functions as a noncompetitive antagonist of the human chemokine receptor CCR2. This compound exhibits oral anti-inflammatory activity in preclinical models, suggesting potential for treating inflammatory diseases [].

Type 1 Diabetes Treatment

A 7-azaindole derivative, GNF3809, exhibits promising activity in protecting pancreatic β-cells from cytokine-induced apoptosis, a hallmark of type 1 diabetes. In preclinical models, GNF3809 preserves β-cell mass and improves glucose tolerance, highlighting its potential as a novel therapeutic intervention for type 1 diabetes [].

AKT Inhibitors

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) is a potent and selective Akt inhibitor with promising anticancer activity. It exhibits improved cutaneous safety compared to earlier Akt inhibitors, suggesting a potential for reduced side effects in clinical settings [].

Chemokine Receptor Antagonists

Derivatives incorporating thioxo-imidazole scaffolds demonstrate potent and selective antagonism at the human chemokine receptor CCR2. These compounds effectively inhibit monocyte and neutrophil recruitment in preclinical models, suggesting potential for treating inflammatory diseases [].

Opioid Receptor Antagonists

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, structurally related to 3-(3,4-difluorophenyl)piperidine, represent a novel class of pure opioid receptor antagonists. These compounds have led to the development of clinically relevant drugs like alvimopan (Entereg), used to accelerate gastrointestinal recovery following surgery [].

P2Y1 Antagonists

Conformationally constrained ortho-anilino diaryl ureas incorporating a spiropiperidine indoline scaffold exhibit potent and selective P2Y1 receptor antagonism. These compounds demonstrate oral bioavailability and efficacy in preclinical thrombosis models, suggesting potential as antithrombotic agents with a favorable safety profile [].

Properties

CAS Number

1203798-94-0

Product Name

3-(3,4-Difluorophenyl)piperidine

IUPAC Name

3-(3,4-difluorophenyl)piperidine

Molecular Formula

C11H13F2N

Molecular Weight

197.22

InChI

InChI=1S/C11H13F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

XFGMGVZQXXIXGX-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1CC(CNC1)C2=CC(=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.